molecular formula C7H9N3O2 B8747383 3-Methoxy-5-methylpyrazine-2-carboxamide

3-Methoxy-5-methylpyrazine-2-carboxamide

Cat. No.: B8747383
M. Wt: 167.17 g/mol
InChI Key: OOVQMOIDMSBBBM-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-methoxy-5-methylpyrazine-2-carboxamide

InChI

InChI=1S/C7H9N3O2/c1-4-3-9-5(6(8)11)7(10-4)12-2/h3H,1-2H3,(H2,8,11)

InChI Key

OOVQMOIDMSBBBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under argon, 6 g (60.5 mmol) of 2-amino-2-cyanoacetamide was initially charged in 67 g of methanol. 1.67 g (9.3 mmol) of sodium methoxide solution (30%) was added and the mixture was stirred at 20° C. for 2 hours. At 0° C., 11.55 g (64.1 mmol) of methylglyoxal solution (40%) was added and the mixture was stirred at 0° C. for 2 hours. The solution was then cooled to -20° C. The product precipitated out. After filtration and drying, 3.56 g of the title product was obtained. The yield was 39 percent. The melting point of the title product was 170° C. to 172° C. Other data concerning the title product was:
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
11.55 g
Type
reactant
Reaction Step Three
Yield
39%

Synthesis routes and methods II

Procedure details

Under argon, 6 g (60.5 mmol) of 2-amino-2-cyanoacetamide was initially charged in 67 g of methanol. 1.67 g (9.3 mmol) of sodium methoxide solution (30%) was added and the mixture was stirred for at 20° C. 2 hours. After neutralization with 0.558 g (9.3 mmol) of acetic acid, 11.55 g (64.1 mmol) of methylglyoxal solution (40%) was added. The mixture was stirred at 20° C. for 2 hours and then at 50° C. for 2 hours. The solvent was distilled off and the 3-methoxy-5-methylpyrazine-2-carboxamide was purified by column chromatography (eluent: ethyl acetate/methanol 4:1). This gave 5 g of 3-methoxy-5-methylpyrazine-2-carboxamide. The yield was 50 percent. Other data concerning the title product was:
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
0.558 g
Type
reactant
Reaction Step Three
Quantity
11.55 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

1 g (5.5 mmol) of methyl 3-methoxy-5-methylpyrazine-carboxylate was initially charged in 15 ml (198 mmol) of NH3 (25%) and the mixture was stirred at 50° C. After concentration, 0.8 g of 3-methoxy-5-methylpyrazine-2-carboxamide was obtained. The yield was 86 percent. Other data concerning the title product was:
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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